TTA-A8

FLIPR Assay Calcium Channel T-Type

TTA-A8 is a short-acting T-type calcium channel antagonist differentiated by human pharmacokinetic data (T1/2 ~3 h) and Phase 1 clinical progression. Its high potency (IC50 31.3 nM, Ki 5.5 nM) and oral activity enable precise temporal modulation of neuronal excitability in sleep and epilepsy models. Unlike generic tool compounds, TTA-A8 provides translational bridging from rodent efficacy studies to clinical exposure levels, reducing allometric uncertainty. Ideal for investigating sleep architecture, absence epilepsy, and network oscillations.

Molecular Formula C22H21F3N4O2
Molecular Weight 430.4 g/mol
Cat. No. B611504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTA-A8
SynonymsTTAA8;  TTA A8;  TTA-A8
Molecular FormulaC22H21F3N4O2
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F
InChIInChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1
InChIKeyOURCOVUGQRXRTE-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TTA-A8: A Short-Acting T-Type Calcium Channel Antagonist with Clinical Data and Defined Pharmacokinetics


TTA-A8 is a small-molecule antagonist of voltage-gated T-type calcium channels, a class of ion channels implicated in neuronal excitability disorders such as epilepsy and sleep dysregulation . It belongs to a phenyl acetamide series developed to provide a short-acting pharmacological profile with favorable pharmacokinetic properties across species . The compound is orally active and has progressed into human clinical trials for sleep-related indications .

TTA-A8: Why Generic T-Type Antagonists Cannot Replicate Its Short-Acting Profile and Clinical Data


Generic substitution among T-type calcium channel antagonists is scientifically unsound due to critical differences in pharmacokinetic (PK) half-life, selectivity profiles, and the availability of human clinical data. For example, TTA-A8 is specifically designed as a 'short-acting' antagonist with a mean human terminal half-life of 3.0 ± 1.1 hours , whereas other common research tools like mibefradil (withdrawn) exhibit different PK and selectivity , and Z944 has a distinct isoform selectivity profile . The existence of human safety and pharmacokinetic data for TTA-A8 further distinguishes it from purely preclinical tools lacking this translational information.

TTA-A8: Quantified Differentiation from TTA-A2, Z944, and Mibefradil in Potency, Pharmacokinetics, and Clinical Translation


TTA-A8 vs. TTA-A2: Superior Potency in FLIPR Depolarization Assay

In the FLIPR depolarization assay, TTA-A8 demonstrates a higher potency compared to its close analog TTA-A2. The IC50 for TTA-A8 is 31.3 nM , whereas TTA-A2 exhibits an IC50 of 89-92 nM against Cav3.1 and Cav3.2 channels under comparable voltage conditions . This indicates TTA-A8 is approximately 2.8 to 2.9 times more potent in this assay format.

FLIPR Assay Calcium Channel T-Type Potency TTA-A2

TTA-A8 vs. Z944: Demonstrated Human Pharmacokinetics and Clinical Advancement

TTA-A8 has progressed into human clinical trials, providing direct human pharmacokinetic data: a 20 mg oral dose yielded a Cmax of 1.82 ± 0.274 µM and a terminal half-life of 3.0 ± 1.1 hours . In contrast, Z944 (ulixacaltamide) has primarily preclinical or early-phase data with less defined human PK parameters at the time of comparison . This human data reduces translational risk for research applications.

Human Pharmacokinetics Clinical Trial Half-Life Oral Bioavailability Z944

TTA-A8 vs. Mibefradil: Defined Short-Acting Pharmacokinetics Across Species

TTA-A8 is characterized as a 'short-acting' antagonist with consistent half-lives across rat (0.24 h), dog (0.81 h), and rhesus (0.8 h) models . In contrast, mibefradil exhibits a much longer half-life (24-hour effect duration compared to verapamil's 16 hours) and is known for potent CYP3A4 inhibition, leading to its market withdrawal . The short-acting profile of TTA-A8 is a deliberate design feature that avoids prolonged target engagement and associated safety risks.

Pharmacokinetics Half-Life Clearance Mibefradil Short-Acting

TTA-A8 vs. TTA-P2 and TTA-A2: Superior Binding Affinity (Ki)

TTA-A8 exhibits a higher binding affinity for T-type calcium channels, as indicated by a Ki value of 5.5 nM . In comparison, TTA-P2 has a reported IC50 of 22 nM , and TTA-A2 has an IC50 of 100 nM against similar targets. The lower Ki of TTA-A8 suggests a stronger interaction with the channel, which may contribute to its higher potency.

Binding Affinity Ki T-Type Calcium Channel TTA-A8 TTA-P2

TTA-A8: Validated In Vivo Efficacy in Epilepsy and Sleep Models

TTA-A8 demonstrates robust in vivo efficacy in disease-relevant models. In Wistar albino rats with genetic absence epilepsy, a single oral dose of 3 mg/kg effectively shortened the duration of epileptic seizures . Furthermore, in Sprague-Dawley rats, oral doses of 1-10 mg/kg significantly suppressed active wake and increased delta wave sleep, as measured by EEG telemetry . These findings provide direct evidence of target engagement and functional modulation of CNS activity.

In Vivo Efficacy Epilepsy Sleep Architecture EEG Rodent Model

TTA-A8: High-Impact Application Scenarios for Neuroscience and Sleep Research


Sleep Architecture Modulation and Circadian Rhythm Studies

TTA-A8 is uniquely suited for studies investigating sleep-wake regulation. Its demonstrated ability to suppress active wake and increase delta wave sleep in rodent EEG models , coupled with its short-acting pharmacokinetic profile (e.g., human T1/2 ~3 h) , allows for precise temporal manipulation of sleep states without prolonged disruption. This makes it an ideal tool for dissecting the role of T-type calcium channels in sleep architecture and for validating novel sleep therapeutics.

Translational Epilepsy Research Leveraging Human PK Data

For researchers studying absence epilepsy or other seizure disorders, TTA-A8 offers a translational advantage. The compound has shown efficacy in reducing seizure duration in a genetic rat model of absence epilepsy at oral doses as low as 3 mg/kg . Critically, the availability of human pharmacokinetic data (Cmax = 1.82 µM at 20 mg oral) enables researchers to bridge preclinical findings to potential clinical exposure levels, reducing the uncertainty associated with allometric scaling from animal-only data.

Neuronal Excitability and Circuit Function Studies

TTA-A8 is a valuable pharmacological tool for dissecting the contribution of T-type calcium channels to neuronal excitability, synaptic plasticity, and network oscillations. Its high potency (IC50 = 31.3 nM in FLIPR) and binding affinity (Ki = 5.5 nM) enable robust channel blockade at low concentrations, minimizing potential off-target effects. The compound's short half-life (e.g., 0.24 h in rat) allows for washout and recovery studies within a single experimental session, a significant advantage over longer-acting antagonists like mibefradil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTA-A8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.